

# ATX-001 Ionizable Cationic Lipid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties of the **ATX-001** ionizable cationic lipid. The information is curated for professionals in the fields of drug delivery, gene therapy, and vaccine development, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

## **Core Properties and Specifications**

**ATX-001** is a novel, patent-pending ionizable cationic lipid designed for the formulation of lipid nanoparticles (LNPs) to effectively deliver nucleic acid payloads such as mRNA and siRNA in vivo.[1][2][3] Its unique chemical structure, featuring a sulfur bond near the polar head and unsaturated tails, contributes to its efficacy in facilitating intracellular delivery.[3]

## **Physicochemical Characteristics**

A summary of the key physicochemical properties of **ATX-001** is presented in the table below, compiled from various supplier technical data sheets and publicly available information.



| Property          | Value                                                                                                 | Reference(s) |
|-------------------|-------------------------------------------------------------------------------------------------------|--------------|
| IUPAC Name        | di((Z)-non-2-en-1-yl) 8,8'-((2-<br>((2-<br>(dimethylamino)ethyl)thio)acet<br>yl)azanediyl)dioctanoate | [4]          |
| CAS Number        | 1777792-33-2                                                                                          | [1][2][3]    |
| Molecular Formula | C40H74N2O5S                                                                                           | [1][3]       |
| Molecular Weight  | 695.10 g/mol                                                                                          | [4]          |
| Purity            | ≥98%                                                                                                  | [1]          |
| Appearance        | Solid powder                                                                                          | -            |
| Solubility        | Soluble in DMSO and Ethanol                                                                           | [1]          |
| Storage           | Recommended storage at -20°C for long-term stability (≥ 2 years)                                      | [1]          |

## **Delivery Performance Characteristics**

**ATX-001** has been shown to be effective for the delivery of RNA payloads. Published studies have highlighted its performance in preclinical models.



| Performance Metric    | Observation                                                                                                                                                | Reference(s) |
|-----------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| In Vitro Transfection | LNP formulations containing ATX-001 have demonstrated high transfection efficiency, reaching ~80-90% in hepatocytes and other cell types.                  | [4]          |
| In Vivo Efficacy      | In mouse models, ATX-001-containing LNPs achieved efficient, liver-targeted mRNA expression at doses as low as 0.1 mg/kg.                                  | [4]          |
| Safety Profile        | Preclinical studies in mice indicated a favorable safety profile, with minimal elevation of liver enzymes and low induction of pro-inflammatory cytokines. | [4]          |
| Payload               | Suitable for the encapsulation and delivery of mRNA and siRNA.                                                                                             | [3]          |

## **Experimental Protocols**

While a specific, detailed synthesis protocol for **ATX-001** is not publicly available, this section provides representative experimental protocols for the formulation of lipid nanoparticles using **ATX-001** and their subsequent in vitro and in vivo evaluation. These protocols are based on established methodologies for similar ionizable lipids.

## **Lipid Nanoparticle (LNP) Formulation via Microfluidic Mixing**

This protocol describes a standard method for formulating mRNA-LNPs using a microfluidic mixing device.



#### Materials:

- ATX-001 ionizable cationic lipid
- Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine DSPC)
- Cholesterol
- PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
- mRNA transcript in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)
- Ethanol (anhydrous)
- Microfluidic mixing system (e.g., NanoAssemblr®)
- Dialysis cassettes (e.g., 10 kDa MWCO)
- Phosphate-buffered saline (PBS), pH 7.4

#### Procedure:

- Lipid Stock Preparation: Prepare a stock solution of **ATX-001**, DSPC, cholesterol, and PEG-lipid in ethanol at a desired molar ratio. A common starting ratio for similar ionizable lipids is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).
- mRNA Solution Preparation: Dissolve the mRNA transcript in the citrate buffer at a specific concentration.
- Microfluidic Mixing: Set up the microfluidic mixing system according to the manufacturer's instructions. Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.
- LNP Formation: Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the two streams leads to the self-assembly of LNPs.



- Dialysis: Dialyze the resulting LNP solution against sterile PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.
- Sterilization and Storage: Sterile-filter the final LNP formulation through a 0.22  $\mu$ m filter and store at 4°C.

### **In Vitro Transfection Efficiency Assessment**

This protocol outlines the steps to assess the transfection efficiency of the formulated **ATX-001** LNPs in a relevant cell line.

#### Materials:

- ATX-001 LNPs encapsulating a reporter mRNA (e.g., Luciferase or GFP)
- Hepatocyte cell line (e.g., Huh-7 or HepG2)
- · Complete cell culture medium
- 96-well cell culture plates
- Luciferase assay reagent or flow cytometer for GFP detection
- Phosphate-buffered saline (PBS)

#### Procedure:

- Cell Seeding: Seed the hepatocyte cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.
- Cell Treatment: After 24 hours, replace the cell culture medium with fresh medium containing various concentrations of the ATX-001 LNPs.
- Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
- Analysis:
  - For Luciferase: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.



• For GFP: Harvest the cells, wash with PBS, and analyze the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer.

### **Visualizations**

The following diagrams illustrate key processes related to the application of **ATX-001** in mRNA delivery.



Click to download full resolution via product page

Caption: LNP Formulation Workflow using Microfluidic Mixing.





Click to download full resolution via product page

Caption: Proposed Endosomal Escape Pathway for ATX-001 LNPs.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ATX-001, 1777792-33-2 | BroadPharm [broadpharm.com]
- 4. medkoo.com [medkoo.com]
- To cite this document: BenchChem. [ATX-001 Ionizable Cationic Lipid: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10855779#atx-001-ionizable-cationic-lipid-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com